molecular formula C9H9NO4 B13057179 5-(2-Nitroethyl)-benzo[1,3]dioxole CAS No. 21473-47-2

5-(2-Nitroethyl)-benzo[1,3]dioxole

Cat. No.: B13057179
CAS No.: 21473-47-2
M. Wt: 195.17 g/mol
InChI Key: BGDKTOUHWGJYCC-UHFFFAOYSA-N
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Description

5-(2-Nitroethyl)-benzo[1,3]dioxole is an organic compound that belongs to the class of nitrobenzo[1,3]dioxoles. This compound is characterized by the presence of a nitroethyl group attached to the benzo[1,3]dioxole ring. Nitrobenzo[1,3]dioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroethyl)-benzo[1,3]dioxole typically involves the nitration of benzo[1,3]dioxole derivatives. One common method is the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent . This reaction proceeds under mild conditions via a single electron transfer mechanism, generating the desired nitroethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the handling of nitro compounds and the potential hazards associated with their production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitroethyl)-benzo[1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

5-(2-Nitroethyl)-benzo[1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Nitroethyl)-benzo[1,3]dioxole involves its interaction with molecular targets through its nitro and dioxole functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxole ring may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Nitroethyl)-benzo[1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The combination of the nitroethyl group and the benzo[1,3]dioxole ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

21473-47-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-(2-nitroethyl)-1,3-benzodioxole

InChI

InChI=1S/C9H9NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2

InChI Key

BGDKTOUHWGJYCC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

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